![molecular formula C17H10N2O3S2 B2365003 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 381706-74-7](/img/structure/B2365003.png)

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

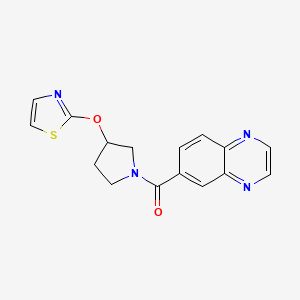

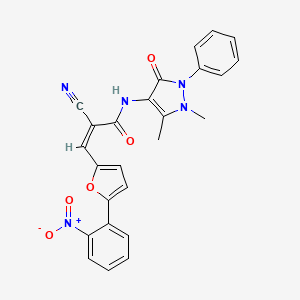

The compound “N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a complex organic molecule that incorporates several heterocyclic structures, including a chromene, a thiazole, and a thiophene . It is likely to be a derivative of coumarin, a class of organic compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a coumarin derivative with other reagents. For example, 3-acetylcoumarin can be used as a key intermediate for the synthesis of 2-aminothiazole derivatives . The reaction of 3-aminocoumarin with an acid chloride in the presence of pyridine can yield a compound with a structure similar to the one .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The chromene moiety is essentially planar, and the dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue is 18.9 (2)° . There are two intra-molecular hydrogen bonds involving the amide group .Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive groups such as the amide and the carbonyl groups. For instance, the α-bromocarbonyl moiety present in similar compounds has shown high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point and NMR spectra have been reported .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been found to have significant antimicrobial activity. A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized and assayed for their antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and gram-negative bacteria such as Escherichia coli and Salmonella typhimurium . The compounds also showed appreciable activity against fungi .

Antioxidant Activity

The compound has been found to have antioxidant activity. The free radical scavenging activity of the synthesized compound was screened for in vitro antioxidant activity .

Antitumor Activity

The compound has been found to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Antifungal Activity

Most of the synthesized compounds exhibited more antifungal activity against Botrytis cinerea and Rhizoctorzia solani than against Alternaria solani, Gibberella zeae, Cucumber anthrax, and Alternaria leaf spot .

Inhibition of K. pneumoniae, E. coli, and S. aureus

The synthesized compound has been found to have minimum inhibitory concentrations (μg/ml) against K. pneumoniae, E. coli, and S. aureus .

Wirkmechanismus

Target of Action

The compound N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, also known as N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule that has been found to exhibit potent inhibitory activity against gram-positive bacteria . The primary targets of this compound are likely to be key proteins or enzymes within these bacterial cells, disrupting their normal function and leading to their eventual death .

Mode of Action

This interaction can lead to a variety of changes within the bacterial cell, including disruption of essential biochemical processes, damage to the cell membrane, and inhibition of cell division .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways within the bacterial cell. For instance, it may inhibit the synthesis of essential proteins, disrupt the integrity of the cell membrane, or interfere with DNA replication . These disruptions can lead to a cascade of downstream effects, ultimately resulting in the death of the bacterial cell .

Pharmacokinetics

Like many other antimicrobial agents, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches its site of action, is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacterial cells . By disrupting essential biochemical processes within the bacterial cell, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Action Environment

The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules can all affect the compound’s activity . Additionally, the compound’s stability may be affected by factors such as temperature, light, and humidity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S2/c20-15(14-6-3-7-23-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)22-16(11)21/h1-9H,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBKGCJVHJUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)

![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)

![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)

![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)

![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)

![N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2364937.png)

![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)